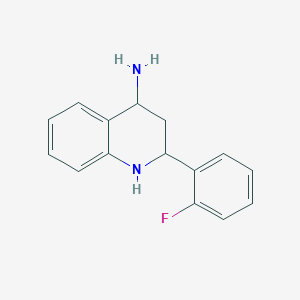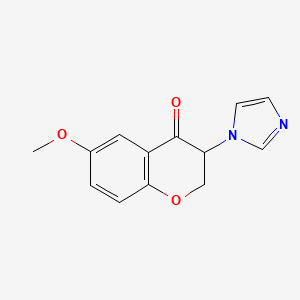
2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is an organic compound that belongs to the class of tetrahydroquinolines. This compound features a fluorophenyl group attached to a tetrahydroquinoline backbone, making it a significant molecule in various chemical and pharmaceutical research fields.
準備方法
The synthesis of 2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . Another method involves the nucleophilic substitution of bromobenzaldehyde with sodium azide, followed by reduction and cyclization steps .
化学反応の分析
2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.
科学的研究の応用
2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:
作用機序
The mechanism of action of 2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. It acts as a modulator of certain enzymes and receptors, influencing various biochemical processes. For example, it may interact with GABA-A receptors, enhancing the binding of GABA and increasing the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability .
類似化合物との比較
2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine can be compared with other similar compounds, such as:
2-Fluorodeschloroketamine: This compound is a dissociative anesthetic related to ketamine, differing mainly in the substitution of a chlorine atom with a fluorine atom.
2-Fluoromethamphetamine: A stimulant drug of the amphetamine family, known for its norepinephrine reuptake inhibition mechanism.
2-Fluorophenylacetic acid: Used in the synthesis of various derivatives and as a chiral derivatizing agent.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in scientific research.
特性
分子式 |
C15H15FN2 |
|---|---|
分子量 |
242.29 g/mol |
IUPAC名 |
2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C15H15FN2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-8,13,15,18H,9,17H2 |
InChIキー |
FIPUGBJAKIBBLB-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=CC=CC=C2NC1C3=CC=CC=C3F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2,4'-Bipyridine]-2',6'-dicarboxylic acid](/img/structure/B11870419.png)





![5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11870456.png)



![3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B11870472.png)
![2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one](/img/structure/B11870475.png)
